molecular formula C12H13NO3 B2774592 (2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid CAS No. 152191-43-0

(2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid

Cat. No.: B2774592
CAS No.: 152191-43-0
M. Wt: 219.24
InChI Key: MCMLRXHJJFPLGT-GKIKKCPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure Cubane is a polycyclic hydrocarbon with a cubic geometry, which imparts significant strain and unique reactivity to the molecule

Properties

IUPAC Name

4-(dimethylcarbamoyl)cubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13(2)9(14)11-3-6-4(11)8-5(11)7(3)12(6,8)10(15)16/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMLRXHJJFPLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C12C3C4C1C5C2C3C45C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid typically involves multi-step organic synthesis The initial step often includes the formation of the cubane core, which can be achieved through various methods such as the cyclization of linear precursors under high-pressure conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The dimethylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme activity.

    Industry: It can be used in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the dimethylcarbamoyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding to proteins, enzymes, or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in having a carbamate group but lacks the cubane structure.

    tert-Butylamine: Contains an amine group and is structurally simpler.

    2-Thiophenemethylamine: Contains a thiophene ring and an amine group, differing significantly in structure.

Uniqueness

The uniqueness of (2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid lies in its cubane core, which imparts significant strain and unique reactivity. This makes it distinct from other compounds with similar functional groups but different core structures.

Biological Activity

(2R,3R,4S,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid is a unique compound characterized by its cubane structure, which imparts significant strain and unique reactivity. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical formula of (2R,3R,4S,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid is C₁₂H₁₃N₁O₃, with a molecular weight of approximately 219.24 g/mol. Its structure features a cubane core with a carboxylic acid and a dimethylcarbamoyl substituent, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with various biological macromolecules.
  • Hydrophobic Interactions: The dimethylcarbamoyl group enhances hydrophobic interactions, facilitating binding to lipid membranes or hydrophobic pockets in proteins.
  • Enzyme Modulation: The compound may interact with enzymes or receptors through conformational changes induced by its unique structure.

Biological Activities

Research indicates that (2R,3R,4S,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid exhibits several biological activities:

Enzyme Inhibition

The compound's ability to modulate enzyme activity has been explored. For example:

  • RNase H Inhibition: Similar compounds have been evaluated for their ability to inhibit RNase H, an enzyme critical for the replication of certain viruses. The inhibition was observed in the low micromolar range for related compounds, indicating that (2R,3R,4S,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid could exhibit comparable activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological efficacy of this compound. The presence of the dimethylcarbamoyl group appears to enhance binding affinity due to increased hydrophobic interactions. Comparative studies with structurally similar compounds show that modifications to the carboxylic acid group significantly influence their biological activities.

CompoundStructureBiological Activity
(2R,3R,4S,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acidCubane StructurePotential enzyme inhibitor
Hydroxypyridone carboxylic acidsHydroxypyridone StructureInhibits HIV RT and RNase H
Tert-butyl carbamate-Less effective due to lack of cubane structure

Case Studies and Research Findings

Several studies have investigated the biological implications of cubane derivatives:

  • Antiviral Screening : In one study evaluating hydroxypyridone derivatives for HIV inhibition, compounds were tested against various viral strains. The results indicated that structural modifications significantly impacted their inhibitory efficacy against RT and integrase enzymes .
  • Enzyme Interaction Studies : Research focusing on enzyme-substrate interactions highlighted that cubane derivatives could effectively compete with natural substrates due to their unique structural geometry .
  • Toxicological Assessments : Toxicity profiles of similar compounds suggest that while they exhibit promising biological activities, careful evaluation is required to ensure safety in potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2r,3R,4s,5S)-4-(dimethylcarbamoyl)cubane-1-carboxylic acid, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of cubane scaffolds. Key steps include:

Core Cubane Formation : Use photochemical [2+2] cycloaddition or metal-catalyzed cyclization to construct the cubane skeleton.

Carboxylic Acid Introduction : Employ Friedel-Crafts acylation or carboxylation under basic conditions at the 1-position .

Dimethylcarbamoyl Attachment : React cubane intermediates with dimethylcarbamoyl chloride in anhydrous DMF, using Hünig’s base to deprotonate and activate the 4-position hydroxyl group.

  • Regioselectivity Control : Steric and electronic directing groups (e.g., tert-butyl carbamate) can be used to block undesired positions. Computational modeling (DFT) predicts electron density distribution to guide functionalization .

Q. How should researchers purify and characterize this compound to confirm stereochemical integrity?

  • Methodological Answer :

  • Purification : Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Monitor purity via LC-MS (>98% by area) .
  • Characterization :

Stereochemistry : Assign using 2D NMR (NOESY/ROESY) to confirm spatial proximity of substituents. Compare coupling constants (J-values) with DFT-simulated spectra .

Functional Groups : Confirm carboxylic acid (IR: ~1700 cm⁻¹) and dimethylcarbamoyl (¹H NMR: δ 2.8–3.1 ppm, singlet for N(CH₃)₂) .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodological Answer :

  • Solubility : Dissolve in DMSO (10 mM stock) for biological assays. For synthetic work, use THF or dichloromethane .
  • Storage : Store lyophilized powder at -20°C under argon. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the cubane core under catalytic conditions?

  • Methodological Answer :

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for electrophilic attacks. For example, the 4-position shows higher nucleophilicity due to adjacent substituent effects .
  • Reaction Pathway Simulation : Use Gaussian or ORCA software to model transition states in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare activation energies for competing pathways to optimize catalyst choice (e.g., Pd(PPh₃)₄ vs. NiCl₂(dppe)) .

Q. What strategies resolve contradictory NMR data arising from dynamic stereochemistry?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform experiments at 25°C to -40°C. Restricted rotation in the cubane core may cause splitting; observe coalescence temperatures to estimate rotational barriers .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify overlapping signals. For example, deuterate the methyl groups in the dimethylcarbamoyl moiety .

Q. How does the dimethylcarbamoyl group influence metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The carbamoyl group reduces esterase-mediated hydrolysis compared to acetylated analogs .
  • Lipophilicity Measurement : Determine logP values (shake-flask method) to correlate with membrane permeability. The dimethylcarbamoyl group increases logP by ~0.5 units, enhancing blood-brain barrier penetration .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • XRPD : Identify crystalline vs. amorphous phases. Heat-cool cycles (DSC) assess thermodynamic stability.
  • Solid-State NMR : Resolve chemical shift differences in hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.